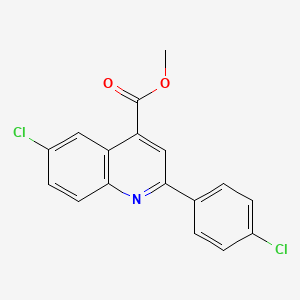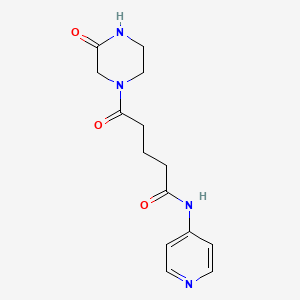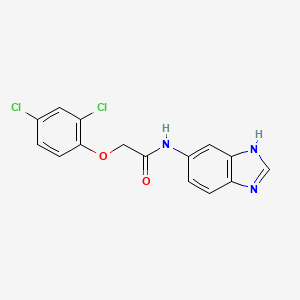![molecular formula C19H20F3N5O2 B10980823 N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10980823.png)
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, also known by its chemical formula C17H13BrF3N3O2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach starts with the condensation of 2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethylamine with 4-(pyridin-2-yl)piperazine-1-carboxylic acid. The resulting intermediate undergoes cyclization to form the target compound.
Reaction Conditions::- Condensation: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol, dichloromethane).
- Cyclization: Cyclization reactions are often carried out in the presence of acid catalysts (e.g., sulfuric acid).
Industrial Production:: While industrial-scale production methods are proprietary, pharmaceutical companies employ efficient and scalable processes to synthesize this compound.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield carboxylic acids, while substitution can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
, have gained attention due to their unique properties.
Eigenschaften
Molekularformel |
C19H20F3N5O2 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-4-3-5-15(12-14)25-17(28)13-24-18(29)27-10-8-26(9-11-27)16-6-1-2-7-23-16/h1-7,12H,8-11,13H2,(H,24,29)(H,25,28) |
InChI-Schlüssel |
AEKZECFGIGCMBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B10980740.png)
![N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B10980743.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10980748.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10980757.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide](/img/structure/B10980768.png)
![5-{[(2-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10980776.png)


![ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate](/img/structure/B10980796.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B10980797.png)

![(1S)-2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B10980815.png)
